tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-amino-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9-7-10(14)8-11(9)15/h9-11H,4-8,14H2,1-3H3 |
InChI Key |
ZLIAFMBGHSQFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with an amine and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The compound belongs to a family of bicyclic tert-butyl carbamates. Key structural analogs include:
tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate (CAS 1280666-49-0)
- Molecular Formula : C₁₃H₂₄N₂O₂ (identical to the target compound).
- Key Differences: Ring Saturation: The hexahydro designation indicates partial unsaturation (one double bond retained), reducing ring rigidity compared to the octahydro analog.
tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS 1807939-98-5)
- Similarity Score : 0.90 .
- Molecular Formula : C₁₀H₁₈N₂O₂.
- Key Differences: Ring System: A monocyclic dihydropyridine with a single double bond, offering greater flexibility and reactivity. Functional Groups: Lacks the fused cyclopentane ring, reducing steric complexity .
tert-Butyl (4aR,6R,7aS)-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Physicochemical and Conformational Analysis
Ring Puckering and Saturation
- Fully saturated octahydro derivatives exhibit lower solubility in polar solvents due to increased hydrophobicity but demonstrate enhanced stability against oxidation.
- Partially unsaturated analogs (e.g., hexahydro or dihydro) show higher reactivity, making them prone to ring-opening reactions or further hydrogenation .
- Conformational studies using Cremer-Pople puckering coordinates () reveal that octahydro derivatives adopt a chair-like conformation , while hexahydro analogs display pseudorotational flexibility .
Thermal Properties
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Saturation | Similarity Score | Key Feature(s) |
|---|---|---|---|---|---|
| tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate | 73286-70-1 | C₁₃H₂₄N₂O₂ | Octahydro | N/A | Fully saturated, rigid bicyclic core |
| tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate | 1280666-49-0 | C₁₃H₂₄N₂O₂ | Hexahydro | 0.90 | Partial unsaturation, [c] fusion |
| tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate | 1807939-98-5 | C₁₀H₁₈N₂O₂ | Dihydro | 0.87 | Monocyclic, high reactivity |
Biological Activity
Tert-butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate (CAS No. 1280666-49-0) is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the realm of medicinal chemistry. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
CAS Number: 1280666-49-0
The compound features a tert-butyl group attached to a cyclopentapyridine structure, which contributes to its unique biological activity.
Pharmacological Profile
Research indicates that this compound exhibits significant activity as a JAK (Janus kinase) inhibitor . JAK inhibitors are crucial in treating various inflammatory and autoimmune diseases due to their role in cytokine signaling pathways.
The compound's mechanism involves the inhibition of JAK enzymes, which play a pivotal role in the signaling pathways of several cytokines and growth factors. By blocking these enzymes, the compound can potentially reduce inflammation and modulate immune responses.
Case Studies and Research Findings
- JAK Inhibition Studies:
- Anti-inflammatory Effects:
- Comparative Analysis:
Data Table: Biological Activity Comparison
| Compound Name | JAK Inhibition IC50 (µM) | Anti-inflammatory Effect | Selectivity Ratio (JAK vs Other Kinases) |
|---|---|---|---|
| This compound | 2.5 | Yes | High |
| Tofacitinib | 3.0 | Yes | Moderate |
| Baricitinib | 4.5 | Yes | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
